2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
This compound features a cyclopenta[c]pyridazin-3-one core fused to a piperidin-4-ylmethyl group substituted with a 4-(trifluoromethyl)pyrimidin-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring contributes to hydrogen bonding and π-π stacking interactions, critical for target binding .
Properties
IUPAC Name |
2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c19-18(20,21)15-4-7-22-17(23-15)25-8-5-12(6-9-25)11-26-16(27)10-13-2-1-3-14(13)24-26/h4,7,10,12H,1-3,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIZUCVLTLYXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a synthetic molecule with a complex structure that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and therapeutic applications, supported by research findings and case studies.
- Molecular Formula : C18H20F3N5O
- Molecular Weight : 379.387 g/mol
- IUPAC Name : 6-cyclopropyl-2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
- CAS Number : 2097861-76-0
The compound features a cyclopropyl group and a trifluoromethyl-substituted pyrimidine, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain receptors and enzymes involved in neurological pathways, particularly those related to depression and anxiety disorders. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.
Pharmacological Studies
- Antidepressant Activity : A study evaluated the compound's efficacy in modulating serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibitors. Results indicated significant receptor affinity, suggesting potential antidepressant properties .
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit phospholipase A2 (PLA2) activity, which plays a role in inflammatory processes. In vitro assays demonstrated effective inhibition at concentrations below 1 mM .
- Cytotoxicity Assessments : Initial cytotoxicity tests against various cell lines revealed that the compound exhibits selective toxicity, indicating its potential as an anticancer agent .
Case Study 1: Antidepressant Evaluation
A series of derivatives based on this compound were synthesized and tested for their effects on serotonin receptor modulation. The results indicated that certain modifications increased receptor affinity and selectivity, leading to enhanced antidepressant-like effects in animal models.
Case Study 2: Anti-inflammatory Potential
In a controlled study assessing the anti-inflammatory properties of the compound, it was found to significantly reduce inflammation markers in vivo, supporting its role as a therapeutic agent for inflammatory diseases.
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one exhibit promising anticancer properties. For instance, studies have shown that molecules containing pyrimidine and piperidine structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. The piperidine ring is known to interact with neurotransmitter systems, which could lead to therapeutic effects in conditions such as depression and anxiety .
Antiviral Properties
Emerging studies indicate that similar compounds may possess antiviral activities against various viral pathogens. The trifluoromethyl group can enhance the lipophilicity and biological activity of the molecule, making it a candidate for antiviral drug development .
Case Study 1: Anticancer Research
A study published in Bioorganic & Medicinal Chemistry Letters explored derivatives of pyrimidine-piperidine compounds for their anticancer properties. The results indicated that certain modifications led to enhanced potency against specific cancer cell lines, demonstrating the importance of structural variations in drug design .
Case Study 2: Neuropharmacology
In a neuropharmacological study, researchers investigated the effects of piperidine derivatives on serotonin receptors. The findings suggested that these compounds could modulate neurotransmitter levels effectively, providing insights into their potential use for treating mood disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Cyclopenta[c]pyridazin-3-one Derivatives
- 4-(Trifluoromethyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (): Lacks the piperidinylmethyl substitution, reducing molecular weight (MW: ~262.2 vs. target compound’s estimated MW >400).
- Used as a synthetic precursor; demonstrates the importance of substituents in modulating activity .
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
- 8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (54b) (): Replaces cyclopenta[c]pyridazinone with pyrido[3,4-d]pyrimidinone. Substituted with 4-fluorophenylpiperidine, favoring aryl interactions over trifluoromethylpyrimidine’s electronic effects. Higher yield (82%) in synthesis suggests better stability .
Piperidine Substitution Patterns
Physicochemical Properties
| Property | Target Compound | 54b () | BK80300 () |
|---|---|---|---|
| MW* | ~450–500 | 437.4 | 351.4 |
| H-bond Donors | 1 | 1 | 1 |
| H-bond Acceptors | 7 | 7 | 4 |
| TPSA (Ų) | ~49.2 | ~70 | ~60 |
| Solubility | Moderate | Low (hydrophobic aryl groups) | Moderate |
*Estimated based on structural analogues.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the piperidine-pyrimidine core of this compound?
- Methodology : Use a one-pot Biginelli-like reaction with ethyl acetoacetate, 4-(trifluoromethyl)pyrimidine-2-carbaldehyde, and urea. Employ p-toluenesulfonic acid (10 mol%) as a catalyst in ethanol under reflux (12–16 hrs). Monitor reaction progress via TLC (ethyl acetate/hexane 1:1). Purify via silica gel chromatography (gradient: 30–50% ethyl acetate in hexane) to isolate intermediates. Final cyclization is achieved using POCl₃ in dry DCM under nitrogen .
- Key Considerations :
- Moisture-sensitive steps require anhydrous conditions.
- Trifluoromethyl groups may influence reaction kinetics; adjust equivalents based on steric effects .
Q. Which chromatographic techniques are most effective for purification?
- Reverse-phase HPLC (C18 column, 5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (60:40 to 40:60 gradient over 20 min) achieves >95% purity. For intermediates, flash chromatography (silica gel, 40–63 µm) with dichloromethane/methanol (95:5) is recommended .
- Validation : Confirm purity via UV detection at 254 nm and LC-MS (ESI+) for mass verification .
Q. How should researchers characterize the trifluoromethylpyrimidine moiety spectroscopically?
- ¹⁹F NMR : Expect a singlet at δ -62 to -65 ppm for the CF₃ group. Use hexafluorobenzene as an external reference.
- FT-IR : C-F stretching vibrations appear at 1120–1170 cm⁻¹.
- HRMS : Calculate exact mass using [M+H]+ (e.g., C₁₇H₁₉F₃N₄O requires m/z 363.143). Cross-validate with isotopic patterns .
Advanced Research Questions
Q. How can conflicting NMR data for the cyclopenta[c]pyridazinone core be resolved?
- Approach : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to identify dynamic processes (e.g., ring puckering). Use 2D techniques (HSQC, HMBC) to confirm heterocyclic connectivity. Compare with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) for tautomeric forms .
- Case Study : Pyrido[1,2-a]pyrimidin-4-one derivatives show similar conformational flexibility; reference coupling constants (J = 8–10 Hz for adjacent protons) .
Q. What methodologies assess metabolic stability in preclinical studies?
- In Vitro Assays :
- Microsomal Stability : Incubate compound (1 µM) with liver microsomes (human/rat) and NADPH (1 mM) at 37°C. Quantify parent compound loss via LC-MS/MS over 60 min.
- CYP Inhibition : Screen against CYP3A4/2D6 using luminescent assays (IC₅₀ determination).
Q. How can researchers investigate environmental degradation pathways?
- Experimental Design :
- Hydrolysis : Expose compound to buffer solutions (pH 1–13) at 37°C. Monitor degradation via UPLC-PDA.
- Photolysis : Use a solar simulator (300–800 nm) with actinometric calibration. Identify byproducts via Q-TOF-MS.
Q. What strategies address low solubility in aqueous buffers during bioassays?
- Formulation Optimization :
- Use co-solvents (≤10% DMSO) or surfactants (0.1% Tween-80).
- Prepare nanocrystalline suspensions via wet milling (particle size <200 nm).
Data Contradiction Analysis
Q. How to reconcile discrepancies in IC₅₀ values across enzyme inhibition assays?
- Root Cause Analysis :
| Factor | Impact | Mitigation |
|---|---|---|
| Enzyme Lot Variability | ±15% activity drift | Normalize data to reference inhibitor (e.g., staurosporine) |
| Solvent Effects | Alters protein conformation | Limit DMSO to ≤0.1% v/v |
| Assay Temperature | Impacts kinetics | Standardize at 25°C ± 0.5°C |
- Best Practices : Run triplicate assays with internal controls and report SEM .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
